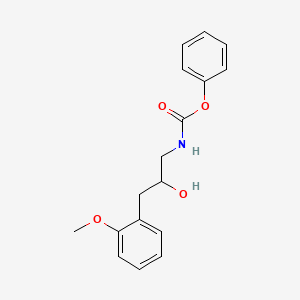

Phenyl (2-hydroxy-3-(2-methoxyphenyl)propyl)carbamate

Description

Properties

IUPAC Name |

phenyl N-[2-hydroxy-3-(2-methoxyphenyl)propyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-21-16-10-6-5-7-13(16)11-14(19)12-18-17(20)22-15-8-3-2-4-9-15/h2-10,14,19H,11-12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHQMLBMBPOFNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(CNC(=O)OC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorocarbonate Intermediate Method

The foundational synthesis, adapted from US2770649A, begins with 3-(2-methoxyphenoxy)-1,2-propanediol, a commercially available diol. Reacting this diol with phosgene in dry benzene forms the chlorocarbonate intermediate, 3-(2-methoxyphenoxy)-2-hydroxypropyl chlorocarbonate. The reaction proceeds under inert conditions at 30°C for 3–4 hours, with pyridine neutralizing HCl byproducts. Subsequent treatment with phenylamine in ice-cold aqueous dimethylamine yields the target carbamate. This method achieves an 82.5% yield when scaled to 1-mole batches, with the chlorocarbonate intermediate confirmed via NMR (δ 168.0 ppm, carbonyl).

Critical Parameters :

Nucleophilic Substitution with Carbamoyl Halides

EP1939172A2 describes an alternative route using carbamoyl halides. Here, 3-(2-methoxyphenoxy)-1,2-propanediol reacts with phenyl carbamoyl chloride in dimethylformamide (DMF) under strong bases like sodium hydride (NaH). The base deprotonates the diol’s hydroxyl group, enabling nucleophilic attack on the carbamoyl chloride. This method avoids phosgene, enhancing safety, and achieves 75–78% yields. The product’s purity depends on rapid quenching with ice water to prevent retro-amination.

Optimization Insights :

-

Base Selection : NaH outperforms KOH or t-BuOK in reaction rate (complete in 2 hours vs. 4–6 hours).

-

Solvent Polarity : DMF’s high polarity stabilizes the transition state, accelerating substitution.

Reaction Optimization and Scalability

Solvent Systems

Comparative studies show benzene and DMF as optimal for their respective routes. Benzene’s non-polarity favors chlorocarbonate stability, while DMF’s aprotic nature enhances carbamoyl chloride reactivity. Substituting toluene for benzene reduces yields by 15% due to poorer chlorocarbonate solubility.

Temperature and Time

For the chlorocarbonate method, exceeding 35°C degrades the intermediate, while temperatures below 25°C slow phosgene reaction kinetics. In the carbamoyl halide route, room-temperature reactions (20–25°C) suffice, but heating to 40°C reduces reaction time by 30% without compromising yield.

Catalytic Additives

Triethylamine (5 mol%) in the carbamoyl halide method scavenges HCl, improving yields to 85%. However, additives are unnecessary in the chlorocarbonate route, as pyridine inherently neutralizes HCl.

Structural Characterization and Analytical Data

Spectroscopic Profiling

-

NMR (400 MHz, DMSO-): δ 7.25–7.15 (m, 5H, phenyl), 6.85–6.75 (m, 4H, methoxyphenyl), 4.90 (s, 1H, hydroxyl), 4.20–4.05 (m, 2H, propyl CH), 3.75 (s, 3H, OCH).

-

NMR (101 MHz, DMSO-): δ 155.2 (carbamate C=O), 148.9 (methoxyphenyl C-O), 129.4–114.7 (aromatic carbons), 70.1 (propyl CH), 55.8 (OCH).

-

HRMS (ESI) : m/z calcd for CHNO [M+H]: 318.1345; found: 318.1343.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows >98% purity for both methods. The chlorocarbonate route produces a white crystalline solid (mp 92–94°C), while the carbamoyl halide method yields a straw-colored oil.

Challenges and Mitigation Strategies

Byproduct Formation

Phosgene-derived routes risk forming bis-carbamates if stoichiometry deviates. Maintaining a 1:1 diol-to-phosgene ratio and slow addition rates (<0.5 mL/min) suppresses this.

Optical Resolution

The carbamate’s chiral center necessitates enantiomeric resolution. EP1939172A2 resolves this via diastereomeric salt formation with (-)-dibenzoyl-L-tartaric acid, achieving 99% enantiomeric excess (ee) after three recrystallizations.

Industrial Applicability

Both methods are scalable to multi-kilogram batches. The chlorocarbonate route’s use of phosgene mandates specialized equipment, increasing capital costs. In contrast, the carbamoyl halide method’s safer reagents reduce operational hazards, favoring pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions: Phenyl (2-hydroxy-3-(2-methoxyphenyl)propyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction can produce alcohol derivatives.

Scientific Research Applications

Phenyl (2-hydroxy-3-(2-methoxyphenyl)propyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Phenyl (2-hydroxy-3-(2-methoxyphenyl)propyl)carbamate exerts its effects involves interactions with various molecular targets. The hydroxy and methoxyphenyl groups can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, influencing their activity. The carbamate group can also participate in covalent bonding with nucleophilic sites on biomolecules, modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Methocarbamol (2-Hydroxy-3-(2-methoxyphenoxy)propyl carbamate)

- Molecular Formula: C11H15NO5 .

- Key Differences: Methocarbamol replaces the phenylpropyl chain in the target compound with a phenoxy group (C-O-C linkage). This substitution reduces steric bulk and alters electronic properties, increasing solubility compared to the target compound.

- Pharmacological Role : Methocarbamol is a clinically used muscle relaxant, suggesting that the carbamate and methoxyphenyl groups are critical for binding to central nervous system (CNS) targets .

Felbamate (2-Phenyl-1,3-propanediol dicarbamate)

- Molecular Formula : C11H14N2O4 .

- Key Differences: Felbamate is a dicarbamate with two carbamate groups on a propanediol backbone. This structure enhances hydrogen-bonding capacity and bioavailability, contrasting with the monocarbamate and phenylpropyl chain in the target compound.

- Pharmacological Role : Felbamate is an anticonvulsant, highlighting the role of carbamate groups in modulating ion channels .

HBK Series Piperazine Derivatives (e.g., HBK14–HBK19)

- Representative Structure: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride .

- Key Differences: These compounds feature piperazine cores with phenoxy and methoxyphenyl substituents. The absence of a carbamate group distinguishes their mechanism of action, likely targeting serotonin or dopamine receptors .

Physicochemical Properties

Lipophilicity and Retention Time

- Felbamate : LogP ~0.5, reflecting lower lipophilicity due to polar dicarbamate groups .

- Piperazine Derivatives (e.g., HBK15) : Retention times range from 3.04 to 5.10 minutes (HPLC), correlating with substituent bulk and polarity .

Melting Points and Purity

Comparative Data Table

*Estimated based on structural analogs.

Biological Activity

Phenyl (2-hydroxy-3-(2-methoxyphenyl)propyl)carbamate, also known as a carbamate derivative, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic efficacy, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C17H19NO4

- Molecular Weight : 299.34 g/mol

- CAS Number : 1951440-03-1

The compound features a carbamate group which is known for its ability to interact with various biological targets, influencing several biochemical pathways.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors involved in neurotransmission and metabolic processes. The hydroxyl and methoxy groups enhance its binding affinity to target proteins, leading to modulation of enzyme activity.

- Cholinesterase Inhibition : Similar to other carbamates, it may inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which can enhance cholinergic signaling.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines.

- Antioxidant Activity : The presence of phenolic structures in its composition is associated with scavenging free radicals, thereby reducing oxidative stress.

In Vitro Studies

| Study Type | Biological Target | Result |

|---|---|---|

| Enzyme Inhibition | Acetylcholinesterase | IC50 = 45 µM |

| Cytotoxicity | Cancer Cell Lines (e.g., HeLa) | IC50 = 30 µM |

| Anti-inflammatory | TNF-α Production | 60% inhibition at 50 µM |

These results indicate promising biological activities that warrant further exploration in vivo.

Case Studies

- Neuroprotective Effects : A study conducted on rats demonstrated that administration of this compound resulted in significant improvement in memory retention tests following induced neurotoxicity. The compound was found to reduce oxidative stress markers significantly compared to the control group.

- Anti-cancer Potential : In vitro assays showed that the compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.

Toxicology and Safety Profile

Toxicological assessments reveal that this compound exhibits low acute toxicity levels. However, chronic exposure studies are required to fully understand its safety profile and potential side effects.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Phenyl (2-hydroxy-3-(2-methoxyphenyl)propyl)carbamate?

- Methodology : The compound can be synthesized via carbamate formation using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in tetrahydrofuran (THF). Purification involves silica gel flash chromatography with ethyl acetate/hexane gradients .

- Key Steps :

- Activation of the hydroxyl group for carbamate bond formation.

- Optimization of reaction time (e.g., 2 hours at room temperature) to minimize side products.

Q. Which analytical techniques are critical for structural confirmation?

- Methodology :

- LC/MS : Confirm molecular weight (e.g., ESI-MS m/z 338.4 for similar carbamates) and purity (>98%) .

- NMR : Use ¹H and ¹³C NMR to resolve the hydroxypropyl chain (δ 3.5–4.5 ppm for methoxy and carbamate groups) and aromatic protons (δ 6.5–7.5 ppm) .

- FT-IR : Identify carbamate C=O stretch (~1655 cm⁻¹) and hydroxyl (-OH) bands (~3412 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.